molecular formula C19H38O3Si2 B143382 (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone CAS No. 190062-19-2

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone

Cat. No.: B143382
CAS No.: 190062-19-2
M. Wt: 370.7 g/mol
InChI Key: HMIPXZOWGMCFDW-WBVHZDCISA-N
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Description

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is a synthetic organic compound characterized by its unique structure, which includes two tert-butyldimethylsilyloxy groups and a methylene group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable cyclohexanone derivative.

    Protection of Hydroxyl Groups: The hydroxyl groups on the cyclohexanone are protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.

    Formation of the Methylene Group: The methylene group is introduced via a Wittig reaction or a similar methylenation process.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.

    Substitution: The silyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides or nucleophiles can be used to replace the silyloxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic pathways.

Biology and Medicine

While specific biological applications are not well-documented, compounds with similar structures are often investigated for their potential biological activity. This compound could be explored for its interactions with biological molecules or as a precursor in the synthesis of bioactive compounds.

Industry

In the industrial context, this compound might be used in the production of specialty chemicals or materials. Its reactivity and functional groups make it a candidate for various applications in material science and polymer chemistry.

Mechanism of Action

The mechanism of action of (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone depends on the specific reactions it undergoes. Generally, the silyloxy groups can stabilize intermediates during reactions, facilitating various transformations. The methylene group can participate in addition reactions, while the ketone group can undergo nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    (3S,5S)-3,5-Bis(trimethylsilyloxy)-2-methylene-cyclohexanone: Similar structure but with trimethylsilyl groups instead of tert-butyldimethylsilyl groups.

    (3S,5S)-3,5-Dihydroxy-2-methylene-cyclohexanone: Lacks the silyl protection groups, making it more reactive.

    (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-cyclohexanone: Similar but without the methylene group.

Uniqueness

The presence of tert-butyldimethylsilyloxy groups provides steric hindrance and stability, making (3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methylene-cyclohexanone unique in its reactivity and applications. The methylene group adds further versatility, allowing for additional synthetic transformations.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds

Properties

IUPAC Name

(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O3Si2/c1-14-16(20)12-15(21-23(8,9)18(2,3)4)13-17(14)22-24(10,11)19(5,6)7/h15,17H,1,12-13H2,2-11H3/t15-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIPXZOWGMCFDW-WBVHZDCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)C(=O)C1)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445559
Record name FT-0663224
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190062-19-2
Record name FT-0663224
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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